molecular formula C15H12N2S B2621140 2-[(4-Methylphenyl)sulfanyl]quinoxaline CAS No. 338394-61-9

2-[(4-Methylphenyl)sulfanyl]quinoxaline

Cat. No.: B2621140
CAS No.: 338394-61-9
M. Wt: 252.34
InChI Key: DHDSJQSPNOZFPG-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]quinoxaline is an organic compound with the molecular formula C₁₅H₁₂N₂S It is a derivative of quinoxaline, featuring a sulfanyl group attached to a 4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]quinoxaline typically involves the reaction of 2-chloroquinoxaline with 4-methylthiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-chloroquinoxaline+4-methylthiophenolK2CO3,DMF,refluxThis compound\text{2-chloroquinoxaline} + \text{4-methylthiophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 2-chloroquinoxaline+4-methylthiophenolK2​CO3​,DMF,reflux​this compound

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoxaline ring can be reduced to the corresponding dihydroquinoxaline using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Various substituted quinoxaline derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can play a crucial role in binding to these targets, while the quinoxaline ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylphenyl)sulfonyl]quinoxaline: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    2-[(4-Methylphenyl)thio]quinoxaline: Similar structure but with a thioether linkage.

    2-Phenylsulfanylquinoxaline: Lacks the methyl group on the phenyl ring.

Uniqueness

2-[(4-Methylphenyl)sulfanyl]quinoxaline is unique due to the presence of the 4-methylphenylsulfanyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-11-6-8-12(9-7-11)18-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDSJQSPNOZFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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